3-tert-butyl-1H-indol-5-amine chemical properties
3-tert-butyl-1H-indol-5-amine chemical properties
An In-depth Technical Guide to 3-tert-butyl-1H-indol-5-amine: Properties, Synthesis, and Applications
Introduction
3-tert-butyl-1H-indol-5-amine (CAS No. 952664-68-5) is a heterocyclic aromatic amine featuring a sterically significant tert-butyl group at the C3 position of the indole scaffold.[1][2] This substitution pattern imparts unique physicochemical properties and directs the molecule's reactivity, making it a valuable and versatile building block in medicinal chemistry and materials science. The presence of a primary aromatic amine at the C5 position serves as a key functional handle, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic methodologies, reactivity profile, and potential applications for researchers in drug discovery and chemical synthesis.
Physicochemical and Spectroscopic Profile
The core characteristics of 3-tert-butyl-1H-indol-5-amine are defined by its molecular structure, which dictates its physical properties and spectroscopic signature.
Core Chemical Properties
Quantitative data for this specific molecule is not extensively published; however, its properties can be reliably inferred from its structure and comparison with closely related analogues.
| Property | Value / Description | Source |
| CAS Number | 952664-68-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂ | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | Expected to be a solid powder at room temperature. | Inferred |
| Melting Point | Data not available. For comparison, the related compound 3-tert-butyl-1H-indole has a melting point of 67-68 °C. | |
| Boiling Point | Data not available. High boiling point expected due to hydrogen bonding capabilities. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred |
Predicted Spectroscopic Signature
While experimental spectra are not publicly available, the following spectroscopic characteristics can be predicted based on the molecule's structure, providing a guide for characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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A sharp singlet around δ 1.3-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
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Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons at the C2, C4, C6, and C7 positions of the indole ring.
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A broad singlet for the indole N-H proton (typically δ 8.0-8.5 ppm), which may exchange with D₂O.
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A broad singlet for the two protons of the C5-NH₂ group (typically δ 3.5-4.5 ppm), which will also exchange with D₂O.
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-
¹³C NMR: The carbon spectrum would feature:
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Two signals for the tert-butyl group: a quaternary carbon (~32 ppm) and the methyl carbons (~30 ppm).[4]
-
Multiple signals in the aromatic region (δ 100-150 ppm) for the eight carbons of the indole core.
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-
IR Spectroscopy: Key vibrational modes would include:
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N-H stretching bands for the indole and amine groups in the 3200-3500 cm⁻¹ region.
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C-H stretching bands for the aromatic and aliphatic (tert-butyl) groups just below and above 3000 cm⁻¹.
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C=C aromatic ring stretching vibrations around 1500-1600 cm⁻¹.
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-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 188 or 189, respectively.
Synthesis Methodology: A Plausible Approach
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available substituted aniline.
Caption: Proposed workflow for the synthesis of 3-tert-butyl-1H-indol-5-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative and serves as a starting point for experimental design.
Step 1: Fischer Indole Synthesis of 3-tert-butyl-5-nitro-1H-indole
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To a solution of 4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
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Add pinacolone (1.1 eq) to the mixture.
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Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the formation of a phenylhydrazone intermediate, followed by acid-catalyzed cyclization and elimination of ammonia.
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Upon completion, cool the mixture and pour it into ice-water.
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Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
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Filter the solid, wash with water, and dry. Purify the crude 3-tert-butyl-5-nitro-1H-indole by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
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Suspend the synthesized 3-tert-butyl-5-nitro-1H-indole (1.0 eq) in a solvent mixture, such as ethanol and water.
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Add a reducing agent. A common and effective method is transfer hydrogenation using iron powder (Fe) and ammonium chloride (NH₄Cl).[5] Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst can be employed.
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Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed.
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Once the reaction is complete, filter the hot solution through celite to remove the iron salts or catalyst.
-
Evaporate the solvent under reduced pressure.
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The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 3-tert-butyl-1H-indol-5-amine.
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Further purification, if necessary, can be achieved via column chromatography on silica gel.
Reactivity and Applications
The chemical behavior of 3-tert-butyl-1H-indol-5-amine is dominated by the nucleophilic character of the C5-amino group and the electronic properties of the indole ring, sterically influenced by the C3-tert-butyl substituent.
Key Reactive Sites
The molecule offers several sites for chemical modification, making it a versatile scaffold for building molecular complexity.
Caption: Key reactive sites on the 3-tert-butyl-1H-indol-5-amine scaffold.
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C5-Amino Group: This is the most prominent site for derivatization. As a primary aromatic amine, it readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with sulfonyl chlorides to produce sulfonamides, and can participate in reductive amination with aldehydes or ketones.[6] This versatility is central to its use in constructing libraries of compounds for structure-activity relationship (SAR) studies.
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N1-Indole Nitrogen: The indole N-H is weakly acidic and can be deprotonated with a suitable base and subsequently alkylated or acylated. This site is often protected (e.g., with Boc or TIPS groups) during other transformations.[5]
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Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic attack. While the C3 position is blocked by the tert-butyl group, other positions (like C2, C4, or C6) can react, though the regioselectivity will be influenced by both electronic and steric factors.
Applications in Drug Discovery and Materials Science
The indole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents.[7] 3-tert-butyl-1H-indol-5-amine serves as a key intermediate for developing novel therapeutics.
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Scaffold for Bioactive Molecules: The structure is an ideal starting point for synthesizing compounds targeting a range of diseases. Indole derivatives have shown promise as anti-tubercular,[8] anti-inflammatory,[6] and anti-cancer agents. The C5-amine allows for the attachment of various pharmacophores to explore and optimize biological activity.
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SAR Exploration: The tert-butyl group at C3 provides significant steric bulk, which can be exploited to probe the topology of enzyme active sites or receptor binding pockets. By modifying the C5-amine, researchers can systematically investigate how different functional groups impact target engagement and potency.
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Organic Electronics: Indole derivatives are also explored in materials science for their electronic properties. The tunable nature of the indole scaffold allows for the synthesis of novel organic semiconductors and fluorescent materials.
Safety and Handling
As a research chemical, 3-tert-butyl-1H-indol-5-amine should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available in the provided results, data from the closely related analogue, 3-tert-butyl-1H-indole, suggests the following hazards.
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GHS Hazard Statements (Anticipated):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[11][12]
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Safe Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust and aerosols.[12] Keep away from heat, sparks, and open flames.[9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[11]
Conclusion
3-tert-butyl-1H-indol-5-amine is a strategically important chemical intermediate. Its unique substitution pattern, featuring a sterically demanding group at C3 and a versatile amino handle at C5, makes it an attractive starting material for the synthesis of complex molecular architectures. For researchers in drug development, it offers a robust scaffold for generating novel compounds with potential therapeutic value. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in chemical innovation.
References
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- The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.
- BLDpharm. (n.d.). 952664-68-5|3-tert-Butyl-1H-indol-5-amine.
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- MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- NIH Public Access. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
- ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- NIH. (n.d.).
- ChemRxiv. (n.d.). Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3.
- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
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